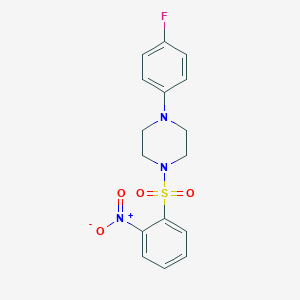

1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4S/c17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)25(23,24)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQQSFXWRANJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332554 | |

| Record name | 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313981-51-0 | |

| Record name | 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate product with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Reduction of Nitro Group: 1-(4-FLUOROPHENYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE.

Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity :

Research indicates that compounds similar to 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine exhibit potential antidepressant effects. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Properties :

Recent investigations have highlighted the anticancer potential of piperazine derivatives. Specifically, compounds with a similar structure have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of the nitro group is believed to enhance cytotoxicity through reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Pharmacological Insights

1-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been studied for its interaction with specific receptors. For example, it has been identified as a ligand for the angiotensin II receptor type 2 (AT2R), which plays a role in cardiovascular health. Agonism of this receptor can lead to vasodilation and reduced blood pressure, indicating potential therapeutic applications in hypertension management .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be utilized as a building block for synthesizing advanced materials with specific electronic or optical properties. For example, modifications of the piperazine structure can lead to new polymers or nanomaterials with enhanced conductivity or light absorption capabilities.

Data Table: Summary of Applications

Case Studies

- Antidepressant Activity Study : A study published in a peer-reviewed journal demonstrated that a series of piperazine derivatives exhibited significant antidepressant activity in animal models. The study highlighted the role of the 4-fluorophenyl group in enhancing binding affinity to serotonin receptors .

- Anticancer Evaluation : In vitro studies on cancer cell lines treated with nitro-substituted piperazines showed a marked decrease in cell viability compared to controls. This study concluded that the presence of the nitro group was essential for inducing apoptosis through oxidative stress mechanisms .

- Material Development Research : A recent project focused on synthesizing conductive polymers from piperazine derivatives demonstrated that incorporating 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine significantly improved electrical conductivity compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine can be contextualized by comparing it to structurally analogous piperazine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Notable Biological/Chemical Properties | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine | 4-Fluorophenyl, 2-nitrobenzenesulfonyl groups | Enhanced solubility due to sulfonyl group; potential antimicrobial activity from nitro group | |

| 1-(4-Nitrophenyl)piperazine | 4-Nitrophenyl substitution | Antidepressant properties (serotonin receptor modulation) | |

| 1-[4-(Methylsulfonyl)phenyl]piperazine | Methylsulfonyl substitution | Improved aqueous solubility; explored in CNS drug development | |

| 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine | 2-Nitrophenyl, phenylsulfonyl groups | Anti-inflammatory effects (COX-2 inhibition) | |

| 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl substitution | Psychostimulant activity (dopamine receptor affinity) |

Key Differentiators

Functional Group Synergy : The combination of 4-fluorophenyl (lipophilic, enhances membrane permeability) and 2-nitrobenzenesulfonyl (polar, improves solubility) groups distinguishes this compound from analogs with single substitutions. For example, 1-(4-nitrophenyl)piperazine lacks the sulfonyl group, reducing its solubility .

Biological Activity : Compared to 1-(4-chlorophenyl)piperazine, which primarily targets dopamine receptors, the nitrobenzenesulfonyl group in the target compound may broaden its activity to include antimicrobial or anti-inflammatory pathways .

Metabolic Stability: Fluorine substitution (as in the 4-fluorophenyl group) enhances metabolic stability compared to non-fluorinated analogs like 1-(4-methylphenyl)piperazine, which are more prone to oxidative degradation .

Biological Activity

1-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

The compound features a piperazine core substituted with a 4-fluorophenyl group and a 2-nitrobenzenesulfonyl moiety. The structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine is likely multifaceted:

- Non-covalent Interactions : The compound may interact with target proteins through hydrogen bonding, π-stacking, and van der Waals forces due to its aromatic components.

- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, which may apply to this compound as well.

- Electrophilic Character : The nitro group may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites on proteins, potentially leading to inhibition of their activity .

Anticancer Properties

Recent studies have investigated the anticancer potential of piperazine derivatives, including those similar to 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MOLT-4 (leukemia) | 15 | |

| Compound B | A549 (lung adenocarcinoma) | 20 | |

| Compound C | MCF-7 (breast adenocarcinoma) | 25 |

These findings suggest that the compound could exhibit similar cytotoxic effects, warranting further investigation.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, piperazine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production:

- Tyrosinase Inhibition : Compounds structurally related to 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine have demonstrated significant inhibitory effects on tyrosinase activity at low micromolar concentrations .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-4-(2-nitrobenzensulfonyl)piperazine, and how can researchers resolve conflicting yield data from existing protocols?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonylation of the piperazine core. For example:

- Step 1: React 1-(4-fluorophenyl)piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Step 2: Monitor reaction progress via TLC or HPLC. Conflicting yield data (e.g., 60% vs. 85%) may arise from variations in solvent purity, reaction time, or stoichiometry. To resolve discrepancies, replicate protocols with controlled parameters and characterize intermediates via / NMR to identify side products (e.g., sulfoxide formation) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and fluorophenyl groups in this compound?

Methodological Answer:

- FT-IR: Confirm sulfonyl group presence via S=O stretching vibrations (1350–1300 cm and 1160–1120 cm) .

- NMR: Detect the fluorophenyl moiety as a singlet or multiplet near -115 ppm (referenced to CFCl) .

- X-ray Crystallography: Resolve nitrobenzenesulfonyl geometry and piperazine ring conformation . Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies:

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC .

- Photostability: Expose to UV light (320–400 nm) and monitor nitro group decomposition via UV-Vis spectroscopy (λ~270 nm) .

- Use DSC/TGA to identify phase transitions or decomposition temperatures .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer:

- HPLC-PDA: Use a C18 column with acetonitrile/water gradient; compare retention times to certified reference standards .

- Elemental Analysis: Verify C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents at the nitrobenzenesulfonyl group (e.g., -CF, -OCH) to assess electronic effects on target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin receptors) . Validate with in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies address contradictory data on the compound’s antimicrobial efficacy across studies?

Methodological Answer:

- Standardized Assays: Re-evaluate MIC values against ATCC bacterial strains (e.g., S. aureus ATCC 25923) using broth microdilution per CLSI guidelines .

- Biofilm Studies: Compare planktonic vs. biofilm inhibition to explain discrepancies (e.g., poor biofilm penetration) .

- Synergy Testing: Combine with β-lactams to assess potentiation effects .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

Methodological Answer:

Q. What experimental designs are recommended for studying the compound’s neuropharmacological potential?

Methodological Answer:

- Receptor Binding Assays: Screen against a panel of CNS targets (e.g., dopamine D, 5-HT) using radioligand displacement (e.g., -spiperone) .

- Behavioral Models: Administer to zebrafish or rodents to assess anxiolytic or antipsychotic effects; correlate with plasma exposure levels (LC-MS/MS quantification) .

Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?

Methodological Answer:

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent choice .

- Flow Chemistry: Implement continuous flow reactors to control exothermic sulfonylation steps and reduce nitro group decomposition .

- Byproduct Analysis: Use GC-MS to identify and quantify hazardous intermediates (e.g., sulfonic acids); redesign protocols to suppress their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.